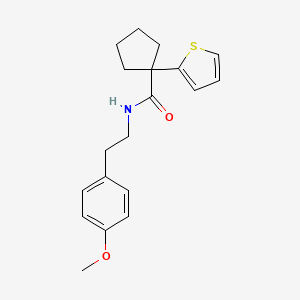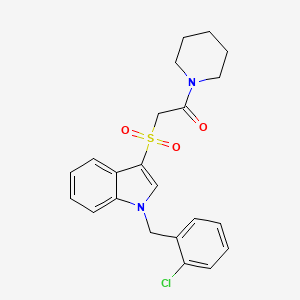![molecular formula C19H24N4O2 B2781732 2-(3,4-dimethoxyphenyl)-N-isobutyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950391-68-1](/img/structure/B2781732.png)
2-(3,4-dimethoxyphenyl)-N-isobutyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3,4-dimethoxyphenyl)-N-isobutyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a pyrazolopyrimidinamine derivative . Pyrazolopyrimidines are a class of compounds that have been found to have broad specificity for enteroviruses . They are part of a larger class of compounds known as 5-amino-pyrazoles, which are used as synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
Synthesis Analysis
The synthesis of pyrazolopyrimidines involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These compounds can be synthesized via a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines is characterized by a pyrazole ring fused with a pyrimidine ring . The specific structure of “this compound” is not available in the sources retrieved.Aplicaciones Científicas De Investigación
Hybrid Catalysts in Medicinal Chemistry
- Synthesis of Pyranopyrimidine Derivatives : Pyranopyrimidine scaffolds, related to the chemical family of the mentioned compound, have been highlighted for their wide applicability in medicinal and pharmaceutical industries. The synthesis of these compounds employs a variety of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, demonstrating the scaffold's potential in developing lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).
Neuropharmacological Potential
- Functional Chemical Groups for CNS Drugs : A literature review identified heterocycles with nitrogen, sulfur, and oxygen atoms as potent classes for CNS activity. This suggests that compounds like "2-(3,4-dimethoxyphenyl)-N-isobutyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine" may have potential applications in developing drugs for CNS disorders, given their structural features (Saganuwan, 2017).
Antimicrobial Activity
- Triazole and Triazole-Containing Hybrids : Research on 1,2,3-triazole and 1,2,4-triazole-containing hybrids against Staphylococcus aureus has shown promising antibacterial activity. While not directly mentioning pyrazolo[1,5-a]pyrimidin-7-amine derivatives, the study underscores the potential of heterocyclic compounds in addressing antibiotic resistance (Li & Zhang, 2021).
Antioxidant Properties
- Aminoethylcysteine Ketimine Decarboxylated Dimer : This review discusses the antioxidant properties of a natural sulfur-containing compound, which, like pyrazolo[1,5-a]pyrimidin derivatives, indicates the interest in exploring the antioxidant potential of various heterocyclic compounds in scientific research (Macone et al., 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
The compound, also known as 2-(3,4-dimethoxyphenyl)-N-isobutyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, belongs to the class of pyrrolopyrazine derivatives . These compounds have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives, including this compound, can interact with their targets via various mechanisms . For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition , which suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives , it can be inferred that this compound might affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives , it can be inferred that this compound might have multiple molecular and cellular effects.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-12(2)11-20-18-8-13(3)21-19-10-15(22-23(18)19)14-6-7-16(24-4)17(9-14)25-5/h6-10,12,20H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEKNZSCZHLQHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NCC(C)C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2781650.png)
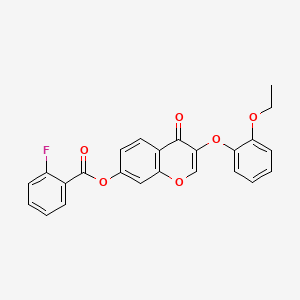
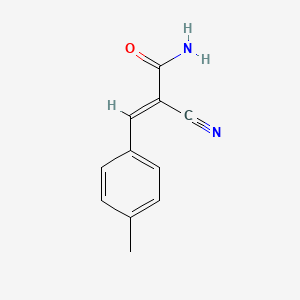
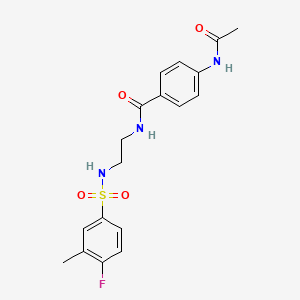
![cyclohex-3-en-1-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2781656.png)
![N-{3-[4-(dimethylamino)phenyl]propyl}-2-phenoxyacetamide](/img/structure/B2781657.png)
![1-[5-Nitro-2-(propylamino)phenyl]ethanone](/img/structure/B2781658.png)
![methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

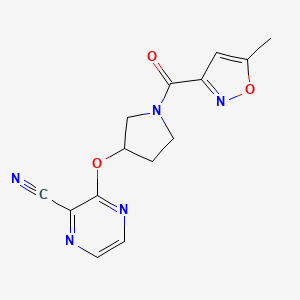

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2781667.png)
